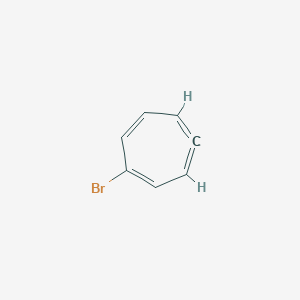

5-Bromocyclohepta-1,2,4,6-tetraene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

827598-95-8 |

|---|---|

Molecular Formula |

C7H5Br |

Molecular Weight |

169.02 g/mol |

InChI |

InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1,3-6H |

InChI Key |

HHFYTICDFYMMQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C=C1)Br |

Origin of Product |

United States |

Theoretical and Computational Chemistry of 5 Bromocyclohepta 1,2,4,6 Tetraene

Electronic Structure, Bonding, and Reactivity Descriptors

The electronic properties of 5-Bromocyclohepta-1,2,4,6-tetraene are dictated by the interplay between the cyclic π-system of the seven-membered ring and the influence of the bromine substituent. Computational chemistry provides a powerful lens through which to examine these features.

Molecular Orbital Theory Analysis: Frontier Molecular Orbital Energies and Gaps

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. libretexts.org For this compound, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity and spectral properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Below is a table of estimated frontier molecular orbital energies and the HOMO-LUMO gap for this compound, based on typical values for similar cyclic polyenes calculated using density functional theory (DFT).

| Molecular Orbital | Estimated Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational Characterization of Covalent and Non-Covalent Interactions

The structure and properties of this compound are defined by a combination of covalent and non-covalent interactions. The carbon-carbon bonds within the seven-membered ring will exhibit lengths characteristic of a polyene, with distinct single and double bond character. The carbon-bromine bond will be a typical covalent bond, polarized towards the bromine atom.

Non-covalent interactions, though weaker, are also significant. Intramolecular interactions, such as van der Waals forces, will influence the molecule's conformation. In the context of intermolecular interactions, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. rsc.org Computational methods like Atoms in Molecules (AIM) theory can be used to characterize the bond critical points and quantify the nature of these interactions. rsc.org

Aromaticity and Antiaromaticity Assessment

Aromaticity is a key concept in chemistry, and its assessment in cyclic systems is crucial for predicting their stability and reactivity.

Application of Quantitative Aromaticity Indices (e.g., NICS, HOMA)

Several computational indices are used to quantify aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the bond length equalization in a cyclic system, with values closer to 1 indicating higher aromaticity. nih.govacs.orgnih.gov

For this compound, which does not possess a continuous 4n+2 π-electron system in a planar ring, significant aromatic character is not expected. Its HOMA value would likely be low, reflecting the bond length alternation of a polyene. The NICS value would likely be close to zero, consistent with a non-aromatic system.

| Aromaticity Index | Estimated Value | Interpretation |

|---|---|---|

| HOMA | ~0.1 | Non-aromatic |

| NICS(0) | ~ -1.0 ppm | Weakly diatropic/Non-aromatic |

Strain Analysis and Structural Dynamics

The seven-membered ring of this compound is not planar, adopting a conformation that minimizes steric and angle strain. Computational methods can be employed to calculate the strain energy of the molecule, which is the excess energy compared to a hypothetical strain-free analogue. mdpi.comresearchgate.net The strain in cycloheptatriene (B165957) derivatives arises from angle strain (deviation from ideal sp2 and sp3 bond angles) and torsional strain (eclipsing interactions).

The molecule is also expected to be dynamic, undergoing conformational changes such as ring inversions. Computational studies can map the potential energy surface for these processes and determine the energy barriers for interconversion between different conformations. The presence of the bromine substituent may influence the preferred conformation and the dynamics of these processes. For instance, studies on related non-planar systems have shown that substituents can affect the degree of puckering and the energy barriers for conformational changes. rsc.org

Quantification of Ring Strain Energy and Geometrical Distortions

The seven-membered ring of this compound is subject to significant ring strain, a consequence of the deviation of bond angles from their ideal values and the presence of unavoidable torsional strain. wikipedia.orglibretexts.org Ring strain is a form of instability that elevates the molecule's energy and influences its chemical behavior. wikipedia.org The total strain energy in a cyclic molecule is a combination of angle strain (the energy required to distort bond angles from their optimal values), torsional strain (resulting from the eclipsing of bonds on adjacent atoms), and transannular strain (steric repulsion between atoms across the ring). wikipedia.org

In the case of cycloheptatetraene, the presence of four double bonds, including an allene (B1206475) functionality, imposes significant geometric constraints. The sp2 hybridized carbons of the double bonds and the sp hybridized central carbon of the allene prefer bond angles of 120° and 180°, respectively. Forcing these into a seven-membered ring leads to considerable angle strain. For comparison, the strain energy of cyclic allenes generally decreases as the ring size increases. For instance, computational studies have estimated the strain energy for 1,2-cycloheptadiene to be around 14 kcal/mol. researchgate.net While no specific value for this compound is available, its strain energy is expected to be substantial due to the cumulative strain from the multiple unsaturated centers.

Table 1: Comparison of Strain Energies in Related Cyclic Systems

| Compound | Ring Size | Strain Energy (kcal/mol) | Reference |

| Cyclopropane | 3 | 27.6 | libretexts.org |

| Cyclobutane | 4 | 26.3 | wikipedia.org |

| Cyclopentane | 5 | 7.4 | wikipedia.org |

| Cyclohexane (B81311) | 6 | ~0 | wikipedia.org |

| 1,2-Cycloheptadiene | 7 | 14 | researchgate.net |

| 1,2,3-Cycloheptatriene | 7 | 26 | researchgate.net |

Note: The strain energies are approximate values from computational studies and serve for comparative purposes.

Conformational Landscapes and Fluxional Behavior

The conformational landscape of this compound is expected to be complex, characterized by multiple local minima on the potential energy surface corresponding to different ring conformations. The molecule is likely to exhibit fluxional behavior, meaning that it can readily interconvert between these different conformations at room temperature. youtube.com This dynamic behavior is common in seven-membered rings like cycloheptatriene and its derivatives. researchgate.net

The fluxionality in such systems often involves processes like ring inversion, where the ring flips between different puckered forms. In the case of this compound, another potential fluxional process is the rapid shifting of the double bonds around the ring, a type of valence tautomerism. Computational studies on related cycloheptatrienes have shown that these isomerization barriers can be quite low. acs.org The presence of the bromine substituent can influence the relative energies of the different conformers and the barriers to their interconversion. libretexts.org For instance, a bulky substituent can favor a conformation where it occupies a pseudo-equatorial position to minimize steric interactions. libretexts.orgmasterorganicchemistry.com

Variable-temperature NMR spectroscopy is a powerful experimental technique to study such fluxional processes. youtube.com At low temperatures, the interconversion can be slowed down, and signals for individual conformers might be resolved. As the temperature is raised, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. youtube.com Computational modeling can complement these experimental studies by calculating the geometries and relative energies of the different conformers and the transition states that connect them.

Reaction Pathway Prediction and Mechanistic Simulation

Computational chemistry is an indispensable tool for predicting and simulating the reaction pathways of highly reactive molecules like this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely mechanisms.

Transition State Identification and Intrinsic Reaction Coordinate Analysis

A key aspect of mechanistic simulation is the identification of transition states, which are the high-energy structures that connect reactants and products. islandscholar.ca A transition state represents a saddle point on the potential energy surface, having a maximum energy along the reaction coordinate and a minimum in all other directions. islandscholar.ca Various computational algorithms can be employed to locate these elusive structures.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.netscm.commissouri.eduq-chem.com The IRC method traces the minimum energy path downhill from the transition state to the corresponding reactant and product, thus confirming that the located transition state indeed connects the desired species. researchgate.netmissouri.edu This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses. The energy profile along the IRC gives the activation energy of the reaction, which is crucial for understanding its kinetics.

Computational Studies of Potential Isomerization and Rearrangement Mechanisms

Due to its high degree of unsaturation and ring strain, this compound is expected to be prone to various isomerization and rearrangement reactions. Computational studies can be employed to explore these potential pathways. For example, related cycloheptatriene systems are known to undergo valence isomerization to norcaradiene structures. researchgate.net It is plausible that this compound could undergo similar electrocyclic reactions.

Another potential reaction pathway is rearrangement to more stable aromatic systems. For instance, computational studies have investigated the rearrangement of phenylcarbenes to cycloheptatrienylidenes, which can then rearrange further. acs.orgacs.org It is conceivable that under certain conditions, this compound could undergo ring contraction to a substituted benzene (B151609) derivative or other rearrangements to alleviate its high strain energy. masterorganicchemistry.com Computational modeling can be used to calculate the activation barriers for these different pathways, thereby predicting the most favorable reaction channel. Deep learning methods are also emerging as powerful tools for predicting transition state geometries for isomerization reactions. mit.edu

Bromine Substituent Effects on Electronic Structure and Reactivity Profiles

The bromine substituent at the 5-position is expected to significantly influence the electronic structure and reactivity of the cycloheptatetraene ring. The effects of substituents on the properties of cyclic polyenes have been a subject of extensive computational and experimental study. acs.orgnih.govrsc.org

The bromine atom can exert both inductive and resonance effects. Inductively, bromine is an electron-withdrawing group due to its higher electronegativity compared to carbon. This will polarize the C-Br bond, creating a partial positive charge on the carbon atom and a partial negative charge on the bromine atom. This inductive withdrawal of electron density can affect the reactivity of the entire pi-system.

The presence of the bromine atom will also influence the reactivity of the molecule. For example, in Diels-Alder reactions, the facial selectivity of the addition can be controlled by the steric and electronic effects of substituents. acs.org The electron-withdrawing nature of the bromine could also affect the susceptibility of the ring to nucleophilic or electrophilic attack. Furthermore, the C-Br bond itself is a reactive site, and the molecule could potentially undergo reactions involving the cleavage of this bond.

Advanced Synthetic Methodologies for Accessing 5 Bromocyclohepta 1,2,4,6 Tetraene and Analogues

Design of Precursors for Strained Seven-Membered Ring Systems

The creation of seven-membered rings often involves overcoming significant energetic barriers. researchgate.net Consequently, the careful design of precursor molecules is a critical aspect of successful synthesis. A common strategy involves the use of more readily available six-membered rings that can undergo ring expansion. capes.gov.br Additionally, acyclic precursors with the appropriate substitution and stereochemistry can be designed to facilitate ring closure through various cyclization reactions.

The stability and reactivity of precursors are paramount. For instance, in the synthesis of cycloheptatriene (B165957) derivatives, the choice of substituents on the precursor can influence the course of the reaction and the stability of the final product. The use of monoterpene-derived starting materials is often advantageous due to their inherent chirality and synthetic accessibility. capes.gov.br

Targeted Introduction of Bromine via Regioselective Halogenation Protocols

The introduction of a bromine atom at a specific position within a highly unsaturated seven-membered ring requires precise control over the reaction conditions and reagents.

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov While cyclohepta-1,2,4,6-tetraene is not aromatic, the principles of electrophilic addition to unsaturated systems are relevant. The reactivity of highly unsaturated rings towards electrophiles like bromine can be high, but controlling the position of attack is often challenging. pressbooks.pub

The choice of brominating agent and reaction conditions is crucial for achieving regioselectivity. Reagents such as N-bromosuccinimide (NBS) are often employed for their ability to provide a low concentration of bromine, which can favor specific reaction pathways. nih.govmdpi.com The use of a catalyst, such as iron(III) bromide (FeBr3), can polarize the bromine molecule, increasing its electrophilicity and directing the substitution. pressbooks.pubyoutube.comyoutube.com

Table 1: Reagents for Electrophilic Bromination

| Reagent | Catalyst/Conditions | Application | Reference |

| Br₂ | FeBr₃ | Bromination of benzene (B151609) | pressbooks.pubyoutube.com |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C | Regioselective bromination | nih.gov |

| NaBr/NaBrO₃ | Aqueous acidic medium | Stereoselective bromination of alkenes and alkynes | rsc.org |

This table showcases various reagents used in electrophilic bromination and their typical applications.

Achieving halogenation at a specific carbon atom in a cycloheptatriene ring system necessitates regioselective methods. For instance, the bromination of fused heterocyclic N-oxides can be achieved with high regioselectivity using specific activating and nucleophilic bromide sources. nih.gov While not directly applicable to cyclohepta-1,2,4,6-tetraene, these methods highlight the importance of reagent choice in directing halogenation.

In some cases, the inherent reactivity of the ring system can direct bromination. For example, in radical bromination, the position of attack is determined by the stability of the resulting radical intermediate. youtube.com However, for electrophilic reactions, the electronic properties of the double bonds and any existing substituents play a key role in determining the site of bromination. khanacademy.org

Formation of Multiple Carbon-Carbon Double Bonds within a Constrained Heptacyclic Scaffold

The synthesis of a highly unsaturated seven-membered ring like cyclohepta-1,2,4,6-tetraene requires the formation of multiple carbon-carbon double bonds within a constrained cyclic framework. This can be achieved through various methods, including elimination reactions and the use of transition metal catalysis.

Iridium-mediated intramolecular coupling reactions have been shown to form carbon-carbon double bonds from unactivated Csp3–H bonds, offering a novel approach to introducing unsaturation. rsc.orgnih.govnih.gov This method involves multiple C-H activations and can be reversible depending on the reaction conditions. nih.gov Another strategy involves β-elimination reactions from suitably functionalized precursors to generate double bonds. vanderbilt.edu

The creation of polycyclic scaffolds containing multiple bonds can also be achieved through tandem processes that combine several bond-forming reactions in a single pot. rsc.org

Synthetic Approaches Utilizing Cycloaddition and Electrocyclic Reactions

Cycloaddition and electrocyclic reactions are powerful tools for constructing cyclic systems, including seven-membered rings. illinois.educhemistryviews.orgnumberanalytics.com These pericyclic reactions offer high stereochemical and regiochemical control. numberanalytics.comyoutube.com

[n+m] cycloaddition reactions involve the combination of two components with 'n' and 'm' π-electrons to form a new ring. numberanalytics.com For the synthesis of seven-membered rings, [4+3] and [5+2] cycloadditions are particularly relevant. illinois.eduresearchgate.netnih.gov

In a [4+3] cycloaddition, a four-carbon (4π) component, such as a diene, reacts with a three-carbon (2π) component, like an allyl cation, to form a seven-membered ring. illinois.edu This method has proven to be a straightforward and powerful approach for constructing these ring systems. illinois.edu Similarly, [5+2] cycloadditions provide an efficient route to seven-membered fused rings. nih.gov

Transition metals, such as rhodium and ruthenium, can catalyze these cycloaddition reactions, often enabling transformations that are not feasible under thermal or photochemical conditions. nih.govnih.govacs.org

Table 2: Examples of Cycloaddition Reactions for Seven-Membered Ring Synthesis

| Cycloaddition Type | Reactant 1 (π-electrons) | Reactant 2 (π-electrons) | Ring Size Formed | Reference |

| [4+3] | Diene (4π) | Allyl cation (2π) | 7-membered | illinois.edu |

| [5+2] | Vinylcyclopropane (5π) | Alkyne (2π) | 7-membered | nih.gov |

| [6+4] | Tropone (6π) | Diene (4π) | 10-membered (fused) | vanderbilt.edu |

This table summarizes key cycloaddition reactions utilized in the synthesis of seven-membered rings, highlighting the types of reactants and the resulting ring size.

Electrocyclic reactions, which are intramolecular pericyclic reactions, can also be employed to form rings. libretexts.orgwikipedia.org The electrocyclization of heptatrienyl anions, for example, can produce functionalized cycloheptanes under mild conditions. chemistryviews.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and can be controlled by whether the reaction is conducted under thermal or photochemical conditions. youtube.comlibretexts.orgwikipedia.org

Ring Enlargement and Contraction Reactions in the Context of Brominated Cycloheptanes

The construction of seven-membered carbocyclic rings, particularly those bearing functional groups like bromine, is a significant challenge in organic synthesis due to a limited number of direct methods. ehu.esresearchgate.net Consequently, ring enlargement and contraction reactions serve as powerful indirect strategies, transforming more readily available cyclic precursors into the desired cycloheptane (B1346806) or cycloheptatriene core.

Ring Enlargement Reactions

Ring enlargement, or expansion, provides a versatile entry to cycloheptatriene systems from smaller, typically six-membered, aromatic rings. The quintessential example is the Buchner reaction, which involves the metal-catalyzed cyclopropanation of an arene with a diazo compound. nih.govwikipedia.org The resulting bicyclic norcaradiene intermediate undergoes a thermally allowed electrocyclic ring-opening to yield the seven-membered cycloheptatriene ring. wikipedia.org Applying this methodology to a brominated arene, such as bromobenzene, would theoretically yield a bromocycloheptatriene derivative.

Another prominent strategy involves the fragmentation of bicyclic systems. free.fr The stereochemical arrangement of leaving groups in the bicyclic precursor is paramount for the success of these reactions. For instance, fragmentation of diastereoisomeric monotosylates of bicyclo[4.2.1]nonane derivatives demonstrates that a concerted, high-yield ring enlargement only occurs when the fragmenting bonds are in an antiperiplanar orientation. free.fr

More recently, gold-catalyzed intramolecular reactions have been developed. For example, the reaction of 3-propargylindoles bearing an alkene moiety at the C2 position can lead to the formation of polycyclic compounds containing fused seven-membered rings. acs.org

Ring Contraction Reactions

Ring contraction offers an alternative pathway, typically starting from an eight-membered ring. A notable example is the Brønsted acid-catalyzed ring contraction of cyclooctatetraene (B1213319) oxide. ehu.esresearchgate.net This reaction can be selectively controlled by tuning the catalyst's acidity and the reaction temperature to yield cyclohepta-2,4,6-triene-1-carbaldehyde. ehu.es This demonstrates a viable method for converting an eight-carbon ring into a functionalized seven-carbon ring, which could be a precursor for subsequent bromination.

The Wolff rearrangement is another classical ring contraction method, often used to convert α-diazo ketones into ketenes, which can then be trapped to form five- or six-membered rings from a larger precursor. ntu.ac.uk While commonly applied for synthesizing smaller rings, the underlying principles can be adapted for specific substrates. A summary of representative ring contraction conditions is presented in the table below.

| Starting Material | Reagents/Conditions | Product Type | Yield | Ref |

| Cyclooctatetraene Oxide | Brønsted Acid (e.g., (R)-TRIP) | Cycloheptatriene carbaldehyde | High | ehu.es |

| Five-membered-ring alkenyl boronate | Photoredox catalyst, electrophilic radical source | Cyclobutyl boronic ester | Good | nih.gov |

| Polysubstituted Pyrrolidines | Hydroxy(tosyloxy)iodobenzene (HTIB), NH₄OCONH₂ | Substituted Cyclobutane | Low to Good | chemistryviews.org |

| This table showcases various ring contraction methodologies and their outcomes. |

Cryogenic and Low-Temperature Synthesis Techniques for Unstable Species

The target compound, 5-Bromocyclohepta-1,2,4,6-tetraene, is a cyclic allene (B1206475), a class of molecules known for their high reactivity and instability under standard conditions. The synthesis, isolation, and characterization of such species are often impossible without the use of cryogenic and advanced low-temperature techniques. These methods are designed to generate the transient molecule in a controlled environment and at temperatures low enough to suppress decomposition, rearrangement, and intermolecular reactions.

The generation of highly reactive intermediates is often achieved by inducing a reaction at low temperatures. For example, the dehydrohalogenation of a suitable precursor, such as a 1-bromocyclohepta-1,4-diene derivative, with a strong, non-nucleophilic base at cryogenic temperatures could potentially generate the fleeting cycloallene. anl.gov The extreme cold (−78 °C or lower) is crucial for managing the energy of the system and preventing the immediate dimerization or reaction of the target molecule.

A key concept in the chemistry of seven-membered rings is the cycloheptatriene-norcaradiene equilibrium. ehu.es This temperature-dependent valence tautomerism can influence the outcome of synthetic reactions. Low-temperature studies are essential to understand and control which tautomer is present and reacting, thereby guiding the synthesis towards the desired product.

Recent advancements in low-temperature chemistry have demonstrated the ability to control reaction pathways with high selectivity. For instance, the partial dehydrogenation of cyclohexane (B81311) to cyclohexene (B86901) can be achieved with high selectivity using a specialized catalyst at temperatures around 100 °C, which is significantly lower than traditional methods. acs.org This prevents over-oxidation to undesired byproducts. Similarly, studies on the low-temperature oxidation of cyclopentanone (B42830) show that different product channels can be favored by carefully controlling the reaction temperature. These principles of kinetic control at low temperatures are directly applicable to the synthesis of unstable molecules like this compound.

For the characterization of such unstable species, matrix isolation is a powerful technique. This involves generating the molecule in the gas phase and immediately trapping it in an inert, solid matrix (e.g., argon or nitrogen) at temperatures of just a few Kelvin. Within this rigid, inert cage, the isolated molecule is stable indefinitely, allowing for its study by various spectroscopic methods (IR, UV-Vis, EPR). While a specific matrix isolation study for this compound was not identified in the surveyed literature, this methodology remains the gold standard for observing and characterizing highly reactive, transient intermediates.

Reactivity and Transformational Chemistry of 5 Bromocyclohepta 1,2,4,6 Tetraene

Cycloaddition Chemistry

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, allowing for the construction of complex cyclic systems in a single step. 5-Bromocyclohepta-1,2,4,6-tetraene exhibits diverse behavior in these reactions, participating as both a 4π and an 8π component.

In the realm of [4+2] cycloadditions, also known as Diels-Alder reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.org The reactivity in these reactions is typically enhanced when the diene is electron-rich and the dienophile is electron-poor, or vice-versa. organic-chemistry.orglibretexts.org The presence of electron-withdrawing groups on the dienophile generally facilitates the reaction. libretexts.org

Halogenated cycloalkenones have been shown to be potent dienophiles in Diels-Alder reactions. nih.gov For instance, 2-brominated cycloalkenone dienophiles are not only highly endo-selective but also significantly more reactive than their non-halogenated counterparts. nih.gov This increased reactivity can be attributed to the electron-withdrawing nature of the bromine atom, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org While specific studies on this compound as a dienophile are not extensively detailed in the provided results, the general principles of halocycloalkenone reactivity suggest it would be an activated dienophile. nih.gov

Conversely, the diene component in a Diels-Alder reaction must be able to adopt an s-cis conformation. libretexts.org The cyclic nature of this compound pre-organizes the diene unit into the required s-cis conformation, which would be expected to enhance its reactivity as a diene.

Table 1: General Reactivity in [4+2] Cycloadditions

| Reactant Role | Electronic Effect of Bromine | Expected Reactivity |

| Dienophile | Electron-withdrawing | Enhanced |

| Diene | Pre-organized s-cis conformation | Enhanced |

Higher-order cycloadditions, such as [8+2] cycloadditions, are less common than [4+2] reactions but provide a powerful method for the synthesis of larger ring systems. masterorganicchemistry.com These reactions have been utilized to synthesize azulene (B44059) derivatives, which possess interesting physical and chemical properties. nih.gov

The [8+2] cycloaddition of troponoids with vinyl ethers has been shown to be a viable route to bicyclo[5.3.0]azulene derivatives. nih.gov These reactions can be temperature and solvent-dependent. nih.gov For example, the thermolysis of an acetal (B89532) can generate a reactive vinyl ether in situ, which then undergoes cycloaddition with a lactone to form the azulene product. nih.gov While direct examples involving this compound are not specified in the search results, its seven-membered ring system with conjugated pi-electrons makes it a potential candidate for participation in [8+2] cycloadditions, where it would act as the 8π component.

Selectivity is a critical aspect of cycloaddition reactions, determining the specific isomer of the product that is formed. nih.gov

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity describes the orientation of the reactants with respect to each other.

Stereoselectivity pertains to the specific stereochemistry of the product.

In Diels-Alder reactions, high regio- and stereoselectivity can often be achieved. nih.gov The "endo rule" is a well-known principle that often predicts the major product, where the substituents of the dienophile are oriented towards the newly forming double bond of the diene in the transition state. libretexts.org The stereochemistry of the dienophile and the diene is also retained in the product. libretexts.org For example, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) product. libretexts.org

Low-temperature conditions have been shown to enhance regio-, chemo-, and stereoselectivity in [4+3] cycloadditions. nih.gov While this is a different class of cycloaddition, the principle of temperature influencing selectivity is broadly applicable. The presence of a bromine atom in this compound would be expected to influence the regioselectivity of its cycloaddition reactions due to both electronic and steric effects. For instance, in the reactions of 2-bromocyclobutenone, exclusive meta regiochemistry was observed with a specific diene. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

Susceptibility to Electrophilic Attack

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The cyclohepta-1,2,4,6-tetraene ring system is not a classical aromatic ring like benzene (B151609). Its susceptibility to electrophilic attack is therefore different. The disruption of its conjugated π-system to form a cationic intermediate would be energetically costly. However, the presence of multiple double bonds means it can, in principle, react with strong electrophiles. The attack would likely occur at a position that leads to the most stable carbocation intermediate. The bromine atom, being an electron-withdrawing group, would deactivate the ring towards electrophilic attack compared to an unsubstituted cycloheptatetraene. Based on principles from substituted benzenes, any electrophilic attack would likely be directed away from the bromine-bearing carbon. msu.edu

Nucleophilic Displacement of Bromine and Subsequent Reactions

Nucleophilic substitution reactions on halogenated unsaturated rings are crucial for introducing a wide variety of functional groups. The displacement of bromine in this compound is a key potential transformation. In many halogenated heterocyclic and aromatic systems, nucleophilic substitution readily occurs, sometimes enhanced by the presence of electron-withdrawing groups or through metal catalysis. researchgate.netuoanbar.edu.iq

The direct displacement of the bromide ion by a nucleophile (an SNAr-type mechanism) would depend on the ability of the ring system to stabilize the resulting negative charge in the transition state. Alternatively, mechanisms like the benzyne (B1209423) mechanism, involving elimination-addition, are observed in other aromatic halides, though this is less likely for the cycloheptatetraene system without significant rearrangement. scranton.edu A one-pot reaction combining nucleophilic substitution of a bromide with a subsequent reaction, such as a copper-catalyzed cycloaddition, has proven to be an efficient strategy for creating complex molecules from bromo-precursors. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 5-Azidocyclohepta-1,2,4,6-tetraene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)cyclohepta-1,2,4,6-tetraene |

| Cyanide | Copper(I) Cyanide (CuCN) | Cyclohepta-1,2,4,6-tetraene-5-carbonitrile |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | 5-Aminocyclohepta-1,2,4,6-tetraene |

Organometallic Chemistry and Catalysis

The interaction of unsaturated organic molecules with transition metals is the foundation of organometallic chemistry and catalysis. mjfbhatkuli.org this compound possesses features—a conjugated π-system and a carbon-halogen bond—that make it a prime candidate for engaging in rich organometallic transformations.

Formation of Metal Complexes

Unsaturated cyclic hydrocarbons can act as π-ligands, donating electron density from their π-orbitals to vacant metal orbitals. Ethylene cross-bridged tetraazamacrocycles, for example, form highly stable complexes with a range of transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. nih.gov Similarly, the conjugated system of this compound could coordinate to a metal center. The coordination mode (hapticity) would depend on the metal, its ligand sphere, and the reaction conditions. The bromine atom could also be involved in coordination or undergo subsequent reactions like oxidative addition.

Role of Transition Metals in Stabilizing or Activating this compound

Transition metals can play a dual role when interacting with a molecule like this compound. mjfbhatkuli.org

Stabilization: Coordination to a metal center can stabilize an otherwise reactive or unstable organic ligand. The metal can engage in back-bonding, where electron density from filled metal d-orbitals is donated back into the empty π*-orbitals of the ligand, strengthening the metal-ligand bond and altering the ligand's reactivity. mjfbhatkuli.org

Activation: A metal can activate the molecule towards specific reactions. For instance, oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0) or Ni(0)) is a fundamental step in many cross-coupling reactions (like Suzuki, Heck, or Stille couplings). This would form a new organometallic species where the cycloheptatetraenyl ring is directly bonded to the metal, which can then react with a variety of nucleophiles. Furthermore, metal catalysts can induce rearrangements and cyclizations that are not possible under thermal conditions, as seen in the gold-catalyzed transformations of haloallenyl ketones. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| 3-halofurans |

| Manganese |

| Iron |

| Cobalt |

| Nickel |

| Copper |

| Zinc |

| Sodium Azide |

| Sodium Thiophenoxide |

| Copper(I) Cyanide |

| Ammonia |

Spectroscopic Characterization Techniques for 5 Bromocyclohepta 1,2,4,6 Tetraene Methodological Focus

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for the characterization of 5-Bromocyclohepta-1,2,4,6-tetraene, offering deep insights into its molecular framework and electronic nature.

Due to the complex spin systems present in cyclic polyenes, one-dimensional NMR spectra can be challenging to interpret fully. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign proton and carbon signals. These experiments reveal scalar and through-bond connectivities, allowing for the unambiguous assignment of each nucleus within the seven-membered ring and its substituent. This level of detail is crucial for confirming the proposed structure and understanding the electronic distribution within the molecule.

The aromatic or antiaromatic character of a cyclic, conjugated system is a fundamental aspect of its chemistry, and NMR spectroscopy provides a powerful tool for its assessment. The chemical shifts of the protons in the ring are particularly informative. In aromatic systems, the ring protons are significantly deshielded and resonate at higher chemical shifts (typically 6.5-8.0 ppm) due to the effect of the ring current. libretexts.orglibretexts.org Conversely, in antiaromatic systems, the inner protons are shielded and appear at unusually low chemical shifts. The specific chemical shifts observed for the protons of this compound can be compared to known aromatic and antiaromatic compounds to infer its electronic character.

Furthermore, the magnitude of the vicinal proton-proton coupling constants (³JHH) provides information about the geometry and bond fixation within the ring. In aromatic systems with delocalized bonds, these coupling constants tend to be averaged, whereas in systems with alternating single and double bonds, distinct coupling constants are observed.

Below is a table of typical ¹H and ¹³C NMR chemical shift ranges for different types of protons and carbons, which serve as a reference for interpreting the spectrum of this compound.

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift Range (ppm) |

| ¹H | Vinylic | 4.5 - 6.5 |

| Aromatic | 6.5 - 8.0 | |

| ¹³C | Alkene | 100 - 150 |

| Aromatic | 120 - 150 |

This table provides general ranges and the actual values for this compound would provide specific insights into its electronic structure.

Cyclic molecules like this compound can undergo dynamic processes such as ring inversions or conformational exchanges. researchgate.net Dynamic NMR spectroscopy is a technique used to study these processes that occur on the NMR timescale. nih.govnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the exchange is fast, averaged signals are observed. As the temperature is lowered, the exchange rate decreases, leading to broadening of the signals and eventually, at the coalescence temperature, the signals split into separate resonances for each conformer. From this data, the energy barrier for the conformational exchange can be calculated, providing valuable information about the molecule's flexibility and the stability of its different conformations.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Strain Indication

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds present and their environment. For this compound, these techniques can be used to:

Identify characteristic functional groups: The C-Br stretching vibration will have a characteristic frequency, confirming the presence of the bromine substituent.

Characterize C=C and C-C bonds: The stretching frequencies of the double and single carbon-carbon bonds within the ring provide information about the degree of conjugation and bond delocalization.

Indicate ring strain: Deviations from typical vibrational frequencies for cyclic systems can indicate the presence of ring strain, which can be a significant factor in the reactivity of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation in a polyene system directly influences the wavelength of maximum absorption (λmax). docbrown.info For this compound, the position of the λmax in its UV-Vis spectrum can be used to assess the effective length of the conjugated system. A longer conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at a longer wavelength. docbrown.info

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide insights into the electronic structure and dynamics of the molecule. The fluorescence spectrum can be influenced by factors such as the rigidity of the molecule and the nature of its excited states.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. beilstein-journals.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₅Br), HRMS would confirm the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) and provide an exact mass measurement consistent with this formula. nih.govnih.govnih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination of Stable Derivatives

X-ray crystallography is a powerful analytical technique that provides unambiguous information about the atomic and molecular structure of a crystalline solid. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern arises from the constructive interference of the X-rays scattered by the electron clouds of the atoms within the crystal lattice. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms can be determined with high precision.

For a stable derivative of this compound, the primary objective of an X-ray crystallographic study would be to unequivocally determine its molecular geometry, including bond lengths, bond angles, and torsional angles. This data is crucial for understanding the electronic and steric effects of the bromine substituent and any other functional groups on the seven-membered ring system.

The experimental workflow for the X-ray crystallographic analysis of a stable this compound derivative would encompass the following key stages:

Crystal Growth: The first and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction. This typically involves dissolving the purified derivative in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling crystallization. The ideal crystal should be of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-ordered internal structure with minimal defects.

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a two-dimensional detector. The data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial structural model is then refined using least-squares methods, which iteratively adjust the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

The successful crystallographic analysis of a stable derivative of this compound would yield a wealth of structural information. The key parameters that would be determined are presented in the following illustrative tables. It is important to note that as of the current literature, no specific crystallographic data for this compound or its stable derivatives are available. The data presented in the tables are hypothetical and are based on typical values for similar organic compounds containing brominated seven-membered rings, provided for illustrative purposes to demonstrate the type of information that would be obtained from such an analysis.

Illustrative Crystallographic Data for a Hypothetical Stable Derivative of this compound

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C7H5BrX (X = Stabilizing Group) |

| Formula Weight | Dependent on X |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 9.8 Å α = 90°, β = 105°, γ = 90° |

| Volume | 965 Å3 |

| Z | 4 |

| Density (calculated) | Dependent on Formula Weight |

Illustrative Selected Bond Lengths and Angles for a Hypothetical Stable Derivative

| Bond/Angle | Illustrative Length (Å) / Angle (°) |

|---|---|

| C5-Br1 | 1.90 |

| C1=C2 | 1.34 |

| C2-C3 | 1.45 |

| C3=C4 | 1.35 |

| C4-C5 | 1.48 |

| C1-C7 | 1.47 |

| Br1-C5-C4 | 118.5 |

| C1-C2-C3 | 125.0 |

| C3-C4-C5 | 124.5 |

Q & A

Basic: What are the common synthetic routes for 5-Bromocyclohepta-1,2,4,6-tetraene, and how can reaction conditions be optimized to enhance yield?

Answer:

The synthesis of this compound typically involves ring-expansion reactions of nitrenes or carbenes. For example, phenylnitrene intermediates can undergo electrocyclic ring expansion to form cyclohepta-1,2,4,6-tetraene derivatives (). Key steps include:

- Precursor selection : Use brominated nitrene precursors (e.g., 2-pyridylnitrene) to introduce bromine at the desired position.

- Temperature control : Maintain low temperatures (e.g., –196°C in matrix isolation) to stabilize reactive intermediates and prevent side reactions.

- Photolytic activation : UV irradiation (254–365 nm) promotes carbene/nitrene generation and subsequent ring expansion.

- Catalytic additives : Lewis acids (e.g., AlCl₃) can enhance regioselectivity by stabilizing transition states.

Optimization : Adjust photolysis duration and precursor concentration to minimize decomposition. For brominated derivatives, ensure stoichiometric control of bromine sources (e.g., NBS) to avoid over-substitution .

Basic: What spectroscopic techniques are most effective for characterizing the structure and stability of this compound?

Answer:

- NMR (¹H/¹³C) : Detects conjugation patterns and bromine-induced deshielding effects. The tetraene system shows distinct vinyl proton signals (δ 5.5–6.5 ppm) and carbon shifts (δ 120–140 ppm).

- UV-Vis spectroscopy : Monitors π→π* transitions (λ ~250–300 nm) to confirm extended conjugation and detect photodegradation.

- Mass spectrometry (HRMS) : Validates molecular weight (C₇H₆Br⁺: m/z 169.0) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray crystallography : Resolves bond-length alternation in the tetraene system, critical for confirming non-aromaticity.

Stability assessment : Use time-resolved FTIR to track thermal decomposition (e.g., cycloreversion at >100°C) .

Advanced: How do electrocyclic ring expansion mechanisms govern the formation of this compound from precursor nitrenes or carbenes?

Answer:

The reaction proceeds via a [1,7]-electrocyclic ring expansion ():

Nitrene generation : Photolysis of azide precursors (e.g., 2-azidopyridine) produces singlet nitrenes.

Ring expansion : The nitrene undergoes a suprafacial, conrotatory electrocyclic shift to form the seven-membered tetraene.

Bromine incorporation : Bromine substituents stabilize the transition state via hyperconjugation, directing regioselectivity.

Key factors :

- Aromatic vs. antiaromatic intermediates : Avoid 8π antiaromatic transition states by using electron-withdrawing substituents (e.g., Br).

- Solvent effects : Non-polar solvents (e.g., hexane) reduce side reactions like dimerization.

Validation : Isotopic labeling (¹³C/²H) and DFT calculations track bond reorganization .

Advanced: What role do computational methods like DFT play in predicting the electronic and geometric properties of this compound?

Answer:

DFT (B3LYP/6-311+G(d,p)) is critical for:

- Geometry optimization : Predicts bond-length alternation (1.34–1.41 Å for C=C vs. 1.46 Å for C–Br), confirming non-planarity.

- Electronic structure : Maps HOMO-LUMO gaps (~4.5 eV) to assess reactivity in cycloadditions.

- Reaction pathways : Simulates transition states (e.g., ring-opening barriers of ~25 kcal/mol).

Validation : Compare computed IR spectra with experimental data to refine functional choices (e.g., M06-2X for dispersion effects) .

Advanced: How can supramolecular containers be utilized to stabilize and study reactive intermediates like this compound in experimental settings?

Answer:

Carcerand-type hosts (e.g., self-assembled capsules) isolate reactive intermediates ( ):

- Encapsulation : Confine the tetraene within a hydrophobic cavity to prevent dimerization or oxidation.

- Characterization : Use in-situ NMR or cryo-EM to study structure and dynamics.

- Kinetic trapping : Adjust pH or temperature to release intermediates for downstream reactions.

Example : Stabilization of 1,2,4,6-cycloheptatetraene in carcerand C allowed X-ray analysis of its distorted geometry .

Basic: What are the key challenges in handling and storing this compound due to its thermal or photolytic instability?

Answer:

- Storage : Keep at –80°C under inert gas (Ar/N₂) to prevent cycloreversion.

- Light sensitivity : Use amber glassware and red-light conditions during handling.

- Decomposition pathways : Monitor for bromine loss (via GC-MS) or polymerization (gel formation).

Mitigation : Add radical inhibitors (e.g., BHT) and avoid protic solvents .

Advanced: How does steric and electronic substituent effects influence the reactivity of this compound in cycloaddition or polymerization reactions?

Answer:

- Steric effects : Bulky substituents (e.g., Br) hinder [4+2] cycloaddition but favor [2+2] pathways.

- Electronic effects : Bromine’s electron-withdrawing nature polarizes the tetraene, enhancing Diels-Alder reactivity with electron-rich dienophiles.

| Substituent | Cycloaddition Type | Yield (%) | Reference |

|---|---|---|---|

| Br (5-position) | [4+2] | 62 | |

| Br (5-position) | [2+2] | 28 |

Polymerization : Initiate via radical mechanisms (AIBN) to form conjugated polymers with tunable bandgaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.